molecular formula C11H7ClO B1627637 3-Chloronaphthalene-1-carboxaldehyde CAS No. 58782-64-2

3-Chloronaphthalene-1-carboxaldehyde

Cat. No.: B1627637
CAS No.: 58782-64-2
M. Wt: 190.62 g/mol
InChI Key: OAPWTWWAAZUPCK-UHFFFAOYSA-N
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Description

3-Chloronaphthalene-1-carboxaldehyde: is an organic compound with the molecular formula C11H7ClO. It is a derivative of naphthalene, where a chlorine atom is substituted at the third position and an aldehyde group at the first position. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloronaphthalene-1-carboxaldehyde can be synthesized through several methods. One common method involves the chlorination of naphthalenecarbaldehyde. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions to ensure selective chlorination at the desired position.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Chloronaphthalene-1-carboxaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with sodium methoxide (NaOCH3) can replace the chlorine atom with a methoxy group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed:

    Oxidation: 3-Chloro-naphthalenecarboxylic acid.

    Reduction: 3-Chloro-naphthalenemethanol.

    Substitution: 3-Methoxy-naphthalenecarbaldehyde.

Scientific Research Applications

Chemistry: 3-Chloronaphthalene-1-carboxaldehyde is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology and Medicine: In biological research, derivatives of this compound are studied for their potential biological activities. These compounds may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making them valuable in drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and functional groups make it a versatile compound for various industrial applications.

Mechanism of Action

The mechanism of action of 3-Chloronaphthalene-1-carboxaldehyde depends on its specific application. In chemical reactions, the aldehyde group and chlorine atom play crucial roles in determining the reactivity and selectivity of the compound. The molecular targets and pathways involved in biological activities are subject to ongoing research and may vary depending on the specific derivative and application.

Comparison with Similar Compounds

    3-Chloro-2-naphthaldehyde: Similar structure with the chlorine atom at the second position.

    1-Chloro-naphthalenecarbaldehyde: Chlorine atom at the first position.

    2-Chloro-naphthalenecarbaldehyde: Chlorine atom at the second position and aldehyde group at the first position.

Uniqueness: 3-Chloronaphthalene-1-carboxaldehyde is unique due to its specific substitution pattern, which influences its chemical reactivity and potential applications. The position of the chlorine atom and aldehyde group can significantly impact the compound’s behavior in chemical reactions and its suitability for various applications.

Properties

IUPAC Name

3-chloronaphthalene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClO/c12-10-5-8-3-1-2-4-11(8)9(6-10)7-13/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAPWTWWAAZUPCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60595487
Record name 3-Chloronaphthalene-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60595487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58782-64-2
Record name 3-Chloronaphthalene-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60595487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The compound of Preparation 36-2) (3.00 g, 11.7 mmol) and trimethylamine-N-oxide dihydrate(3.90 g, 35.1 mmol) were added to a solvent mixture of DMSO(10 ml) and methylenechloride(5 ml), and the resulting mixture was stirred for 3 hours at room temperature. Ethylacetate(100 ml) was added and the mixture thus obtained was washed three times with aqueous sodium chloride solution. The organic layer was dried over anhydrous magnesium sulfate and concentrated. The residue was subjected to column chromatography(eluent: hexane/ethylacetate=9/1, v/v) to give 1.80 g(9.44 mmol, Yield 81%) of the title compound.
Name
trimethylamine-N-oxide dihydrate
Quantity
3.9 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
hexane ethylacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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